molecular formula C6H8N4O B067800 2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde CAS No. 185040-30-6

2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde

Cat. No.: B067800
CAS No.: 185040-30-6
M. Wt: 152.15 g/mol
InChI Key: PXSMLHFRHDAPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(methylamino)pyrimidine-5-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

185040-30-6

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-4-(methylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H8N4O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H3,7,8,9,10)

InChI Key

PXSMLHFRHDAPCE-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC=C1C=O)N

Canonical SMILES

CNC1=NC(=NC=C1C=O)N

Synonyms

5-Pyrimidinecarboxaldehyde, 2-amino-4-(methylamino)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-azido-5-cyano-4-methylaminopyrimidine (22.24 g) from Example 5 in 400 mL of 50% aqueous formic acid was added Raney Nickel catalyst (5 g). The reaction mixture was shaken under an atmosphere of hydrogen (40.1 psi) in a Parr hydrogenation apparatus. There was a vigorous evolution of gas as the mixture was shaken at room temperature. After 30 minutes the apparatus was vented, additional Raney Nickel (5 g) was added, the apparatus recharged with hydrogen, and the mixture shaken overnight. The catalyst was removed by filtration and the filtrate was evaporated under high vacuum. The residue was suspended in water and filtered. The insoluble material was collected and dissolved in 450 mL of boiling water. The aqueous solution was filtered and the pH of the filtrate was adjusted to 7 with 1N sodium hydroxide. The precipitated product was collected by filtration and recrystallized from ethanol to give 5.0 g of 2-amino-4-methylamino-5-pyrimidinecarboxaldehyde.
Name
2-azido-5-cyano-4-methylaminopyrimidine
Quantity
22.24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.